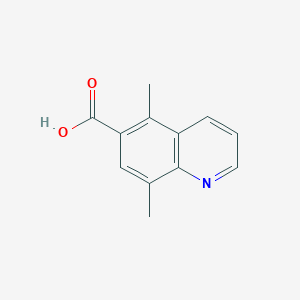
5,8-Dimethylquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethylquinoline-6-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 .
Molecular Structure Analysis
The InChI code for 5,8-Dimethylquinoline-6-carboxylic acid is 1S/C12H11NO2/c1-7-6-10(12(14)15)8(2)9-4-3-5-13-11(7)9/h3-6H,1-2H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
5,8-Dimethylquinoline-6-carboxylic acid is a powder at room temperature . The solubility of carboxylic acids in water decreases as the carbon chain length increases . Therefore, it can be inferred that 5,8-Dimethylquinoline-6-carboxylic acid may have limited solubility in water.Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline (BHQ) demonstrate its utility. BHQ shows greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it beneficial for in vivo use, especially due to its increased solubility and low fluorescence. This positions it as a valuable caging group for biological messengers, potentially including applications involving 5,8-Dimethylquinoline-6-carboxylic acid (Fedoryak & Dore, 2002).
Antimicrobial Activity
Research into novel quinolone derivatives, including compounds related to 5,8-Dimethylquinoline-6-carboxylic acid, demonstrates their potent antibacterial properties. These derivatives, through structural modifications, show enhanced antimicrobial efficacy against a range of pathogens, highlighting the significance of quinolone-based structures in developing new therapeutic agents (Miyamoto et al., 1990).
Antitubercular Agents
A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, including derivatives of 5,8-Dimethylquinoline-6-carboxylic acid, were synthesized and evaluated for antitubercular activity. These compounds exhibited promising antitubercular activity against Mycobacterium tuberculosis H37Rv (Mtb), with several analogs showing low cytotoxicity profiles, making them potential candidates for further development as antitubercular agents (Marvadi et al., 2020).
Inflammatory and Allergic Diseases
The structure of pirinixic acid was used as a base to develop potent inhibitors of 5-lipoxygenase (5-LO) product synthesis. Through systematic modifications, including the introduction of a 6-aminoquinoline moiety, these derivatives exhibit potential for managing inflammatory and allergic diseases. This approach could be adapted to derivatives of 5,8-Dimethylquinoline-6-carboxylic acid to explore new therapeutic pathways (Werz et al., 2008).
Safety and Hazards
The safety information for 5,8-Dimethylquinoline-6-carboxylic acid indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .
Propiedades
IUPAC Name |
5,8-dimethylquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-6-10(12(14)15)8(2)9-4-3-5-13-11(7)9/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETZZXJUDWVJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethylquinoline-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953435.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
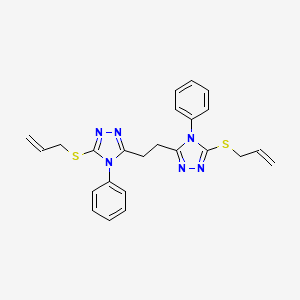
![N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B2953439.png)
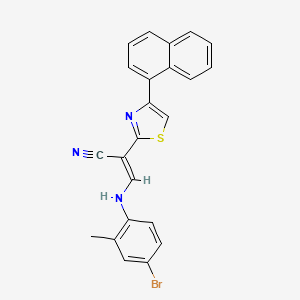
![3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2953443.png)
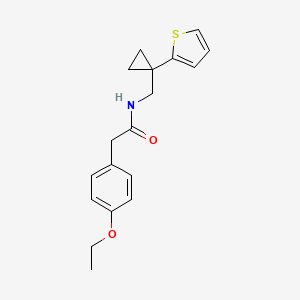
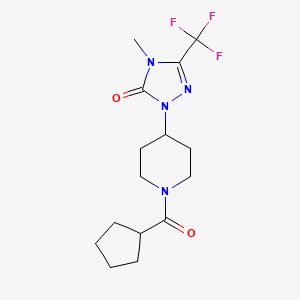
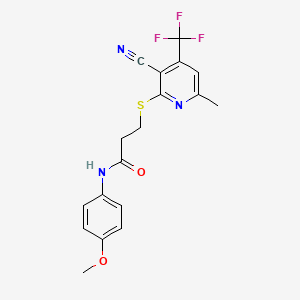
![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)


